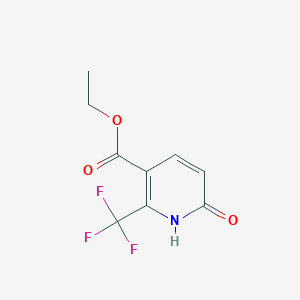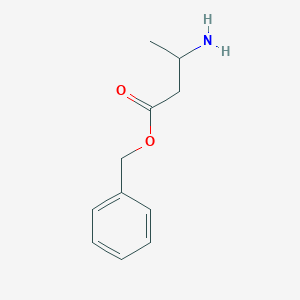![molecular formula C6H12N2 B1319118 2,7-ジアザビシクロ[4.2.0]オクタン CAS No. 51392-74-6](/img/structure/B1319118.png)
2,7-ジアザビシクロ[4.2.0]オクタン
概要
説明
2,7-Diazabicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C6H12N2. It is a heterocyclic compound containing two nitrogen atoms within its bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and catalysis.
科学的研究の応用
2,7-Diazabicyclo[4.2.0]octane has been extensively studied for its applications in various fields:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions such as the Morita-Baylis-Hillman reaction and Knoevenagel condensation.
Biology: The compound has been investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals due to its catalytic properties.
作用機序
Target of Action
The primary target of 2,7-Diazabicyclo[4.2.0]octane is the Glucagon-like peptide-1 receptor (GLP-1R) . This receptor plays a crucial role in the regulation of glucose homeostasis and is a key target for the treatment of type 2 diabetes .
Mode of Action
2,7-Diazabicyclo[4.2.0]octane acts as a modulator of the GLP-1 receptor . It interacts with the receptor, leading to a series of downstream effects that help regulate glucose levels in the body .
Biochemical Pathways
The interaction of 2,7-Diazabicyclo[4.2.0]octane with the GLP-1 receptor affects several biochemical pathways. The GLP-1 receptor is involved in the secretion of insulin, inhibition of glucagon secretion, reduction of appetite, and slowing down of gastric emptying . Therefore, modulation of this receptor can have significant effects on these pathways and their downstream effects.
Result of Action
The modulation of the GLP-1 receptor by 2,7-Diazabicyclo[4.2.0]octane can lead to significant molecular and cellular effects. These include the stimulation of insulin secretion in a glucose-dependent manner, inhibition of glucagon secretion, reduction of appetite, and slowing down of gastric emptying . These effects can help regulate glucose levels in the body, making this compound potentially useful in the treatment of type 2 diabetes .
生化学分析
Biochemical Properties
2,7-Diazabicyclo[4.2.0]octane plays a significant role in biochemical reactions due to its strong nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are otherwise challenging. For instance, it is known to interact with glucagon-like peptide-1 receptors, modulating their activity and influencing metabolic pathways . The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and enzyme inhibition studies .
Cellular Effects
The effects of 2,7-Diazabicyclo[4.2.0]octane on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, 2,7-Diazabicyclo[4.2.0]octane has been observed to alter gene expression patterns, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 2,7-Diazabicyclo[4.2.0]octane exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with glucagon-like peptide-1 receptors results in the modulation of insulin secretion and glucose metabolism . The compound also acts as an enzyme inhibitor, preventing the catalytic activity of certain enzymes and thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diazabicyclo[4.2.0]octane change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2,7-Diazabicyclo[4.2.0]octane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,7-Diazabicyclo[4.2.0]octane vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and improve glucose tolerance . At higher doses, it can exhibit toxic effects, including cellular damage and adverse metabolic responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2,7-Diazabicyclo[4.2.0]octane is involved in several metabolic pathways. It interacts with enzymes such as glucagon-like peptide-1 receptors, influencing glucose metabolism and insulin secretion . The compound also affects the levels of various metabolites, altering metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,7-Diazabicyclo[4.2.0]octane is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its affinity for certain cellular components, leading to its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 2,7-Diazabicyclo[4.2.0]octane is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby exerting its biochemical effects efficiently .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde under acidic conditions to form the bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,7-Diazabicyclo[4.2.0]octane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2,7-Diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
類似化合物との比較
2,7-Diazabicyclo[4.2.0]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Both compounds are bicyclic and contain nitrogen atoms, but they differ in their ring sizes and chemical properties. DABCO is commonly used as a catalyst in organic synthesis and has a different reactivity profile compared to 2,7-Diazabicyclo[4.2.0]octane.
Quinuclidine: This compound has a similar bicyclic structure but contains a carbon atom in place of one of the nitrogen atoms. Quinuclidine is also used as a catalyst and has unique chemical properties.
The uniqueness of 2,7-Diazabicyclo[4.2.0]octane lies in its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and catalytic properties.
特性
IUPAC Name |
2,7-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-5-6(4-8-5)7-3-1/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOUXALILBKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CN2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307591 | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51392-74-6 | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51392-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The research focuses on a novel synthetic method for creating a specific class of bicyclic compounds, the 3,8-dioxo-5-thia-2,7-diazabicyclo[4.2.0]octanes. These compounds are characterized by a 2,7-Diazabicyclo[4.2.0]octane core structure with specific functional groups attached. The paper details the reaction mechanism, which involves an intramolecular acylation of unsym-diacylaminoazetidinone disulfides [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)


![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)





